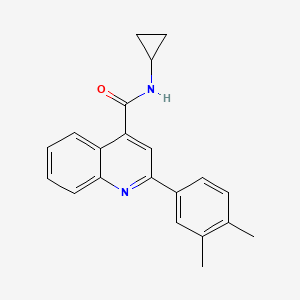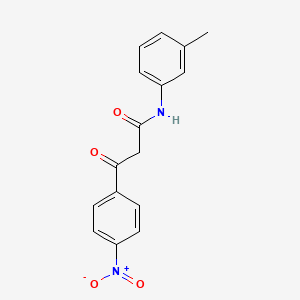![molecular formula C15H11F2N5OS B5687901 N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLT is a tetrazole-based compound that has a thioether linkage, and it is a member of the thioacetamide family.
Mécanisme D'action
FLT inhibits the growth of cancer cells by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. FLT binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis and cell growth. FLT also inhibits the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. FLT binds to beta-amyloid and prevents its aggregation, leading to the prevention of the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
FLT has been shown to have a low toxicity profile in vitro and in vivo studies. FLT has been shown to have a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT has also been shown to have a high selectivity for cancer cells, making it a potential anti-cancer agent with fewer side effects than traditional chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
FLT has several advantages for lab experiments. FLT is a fluorescent probe that can be used to study the binding of proteins and nucleic acids. FLT is also a radiotracer that can be used for PET imaging to study the metabolism of cancer cells. FLT has a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, FLT has some limitations for lab experiments. FLT is a tetrazole-based compound that is unstable in acidic conditions, making it unsuitable for experiments that require acidic conditions. FLT also has a short half-life, which limits its use in long-term experiments.
Orientations Futures
FLT has several potential future directions for scientific research. FLT can be used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT can also be used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT can also be used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT can be modified to improve its stability and selectivity for cancer cells, making it a more effective anti-cancer agent. FLT can also be modified to improve its selectivity for beta-amyloid, making it a more effective therapeutic agent for the treatment of Alzheimer's disease.
Méthodes De Synthèse
FLT can be synthesized by the reaction of 2-fluorobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form the intermediate 2-fluorophenyl azide. The intermediate is then reacted with 2-fluorobenzaldehyde in the presence of sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with carbon disulfide and methyl iodide to form FLT.
Applications De Recherche Scientifique
FLT has been used extensively in scientific research due to its potential applications in various fields. FLT has been used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT has also been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FLT has been used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5OS/c16-10-5-1-3-7-12(10)18-14(23)9-24-15-19-20-21-22(15)13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTIABTWZQAQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)